molecular formula C11H22ClNO B13930075 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride

8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Cat. No.: B13930075
M. Wt: 219.75 g/mol
InChI Key: FRLKIRSMXDLRQD-UHFFFAOYSA-N
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Description

8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigid and stable structures, which make them valuable in various fields of chemistry and biology. This compound, in particular, has shown promise in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a key synthetic route. Optimization of reaction conditions and the use of cost-effective catalysts are essential for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s rigid and stable structure allows it to effectively bind to its targets and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride include 3-oxa-9-azaspiro[5.5]undecane hydrochloride and 2-oxa-9-azaspiro[5.5]undecane hydrochloride . These compounds share the spirocyclic scaffold but differ in their substituents and specific biological activities.

Uniqueness: What sets this compound apart is its unique combination of structural rigidity and biological activity. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development . Additionally, its applications in various fields of chemistry and industry highlight its versatility and potential for further research.

Properties

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C11H21NO.ClH/c1-10(2)8-11(5-7-13-10)4-3-6-12-9-11;/h12H,3-9H2,1-2H3;1H

InChI Key

FRLKIRSMXDLRQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCNC2)CCO1)C.Cl

Origin of Product

United States

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